molecular formula C20H24N2O5S B11164521 4-ethoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide

4-ethoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide

Cat. No.: B11164521
M. Wt: 404.5 g/mol
InChI Key: OFQVEQHZFWRPSZ-UHFFFAOYSA-N
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Description

4-ethoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide is a complex organic compound with the molecular formula C14H19NO3 It is known for its unique chemical structure, which includes an ethoxy group, a benzamide core, and a tetrahydrofuran-2-ylmethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzamide Core: This is achieved by reacting an appropriate benzoyl chloride with an amine to form the benzamide.

    Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Attachment of the Tetrahydrofuran-2-ylmethylsulfamoyl Group: This step involves the reaction of tetrahydrofuran-2-ylmethylamine with a sulfonyl chloride to form the sulfamoyl group, which is then attached to the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-ethoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide
  • 4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide
  • 4-tert-butyl-N-(tetrahydrofuran-2-ylmethyl)benzamide

Uniqueness

4-ethoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide is unique due to the presence of the tetrahydrofuran-2-ylmethylsulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

4-ethoxy-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C20H24N2O5S/c1-2-26-17-9-5-15(6-10-17)20(23)22-16-7-11-19(12-8-16)28(24,25)21-14-18-4-3-13-27-18/h5-12,18,21H,2-4,13-14H2,1H3,(H,22,23)

InChI Key

OFQVEQHZFWRPSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3

Origin of Product

United States

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